2-Methyl-4-(4-oxopent-2-en-2-yl)isoquinolin-1(2H)-one
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Overview
Description
2-Methyl-4-(4-oxopent-2-en-2-yl)isoquinolin-1(2H)-one is a synthetic organic compound that belongs to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(4-oxopent-2-en-2-yl)isoquinolin-1(2H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Isoquinoline Core: This can be achieved through Pomeranz-Fritsch or Bischler-Napieralski cyclization reactions.
Functional Group Modification: Introduction of the 2-methyl and 4-(4-oxopent-2-en-2-yl) groups through alkylation and acylation reactions.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This can include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification Techniques: Use of chromatography and recrystallization for purification.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(4-oxopent-2-en-2-yl)isoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction of the carbonyl group to alcohol using reducing agents like sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline oxides, while reduction may produce isoquinoline alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(4-oxopent-2-en-2-yl)isoquinolin-1(2H)-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to cellular receptors to modulate biological pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound with a simpler structure.
Quinoline: A structurally related compound with similar properties.
Benzylisoquinoline: A derivative with additional benzyl groups.
Uniqueness
2-Methyl-4-(4-oxopent-2-en-2-yl)isoquinolin-1(2H)-one is unique due to its specific functional groups, which may confer distinct biological activities and chemical reactivity compared to other isoquinoline derivatives.
Properties
CAS No. |
675125-44-7 |
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Molecular Formula |
C15H15NO2 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
2-methyl-4-(4-oxopent-2-en-2-yl)isoquinolin-1-one |
InChI |
InChI=1S/C15H15NO2/c1-10(8-11(2)17)14-9-16(3)15(18)13-7-5-4-6-12(13)14/h4-9H,1-3H3 |
InChI Key |
GCGVUVCNCAWSIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)C)C1=CN(C(=O)C2=CC=CC=C21)C |
Origin of Product |
United States |
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